Differential Enzyme Inhibition Profile Across Amine Oxidase Targets
3-Amino-N-(1-phenylethyl)benzamide demonstrates a striking and target-dependent inhibition profile across three distinct amine oxidase enzymes. It shows potent inhibition of human membrane primary amine oxidase (VAP-1) with an IC50 of 130 nM, weak inhibition of porcine kidney diamine oxidase with an IC50 of 1.00E+6 nM, and no significant inhibition of rat liver MAO-B with an IC50 > 1.00E+6 nM [1]. This selectivity profile (over 7,600-fold difference between VAP-1 and DAO) contrasts with the broader or different selectivity patterns observed for other N-phenylbenzamide analogs, making it a valuable tool compound for dissecting amine oxidase pharmacology [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 130 nM (human VAP-1); IC50 = 1.00E+6 nM (porcine DAO); IC50 > 1.00E+6 nM (rat MAO-B) |
| Comparator Or Baseline | Baseline: Porcine DAO IC50 = 1.00E+6 nM (1000 µM); Human VAP-1 IC50 = 130 nM |
| Quantified Difference | Selectivity ratio of ~7,700-fold for VAP-1 over DAO |
| Conditions | In vitro enzyme inhibition assays using 14C-benzylamine (VAP-1), putrescine (DAO), and β-phenylethylamine (MAO-B) substrates |
Why This Matters
This specific and quantifiable target selectivity profile is a critical differentiator for researchers designing experiments to probe the role of VAP-1 in disease models, as it minimizes confounding off-target effects on closely related amine oxidases.
- [1] BindingDB. (n.d.). BindingDB Entry BDBM50370602 (CHEMBL538353). View Source
- [2] BindingDB. (n.d.). BindingDB Entry BDBM50205269 (CHEMBL3919913). View Source
